N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-17-6-1-2-10-22(17)16-5-3-4-15(12-16)21-19(25)18(24)20-9-7-14-8-11-26-13-14/h3-5,8,11-13H,1-2,6-7,9-10H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHZGBWAGHANMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidinyl Intermediate: The piperidinyl group can be introduced through the reaction of a suitable precursor with piperidine under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is then attached to the piperidinyl intermediate using a coupling reaction, such as Suzuki-Miyaura coupling, which involves palladium catalysis and boron reagents.
Introduction of the Thiophenyl Group: The thiophenyl group is introduced through a similar coupling reaction, ensuring the correct positioning on the ethanediamide backbone.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired ethanediamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into polymers or other materials to enhance their properties.
Mechanism of Action
The mechanism by which N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with structurally similar molecules from the literature:
Key Observations :
- Backbone Flexibility : The ethanediamide backbone in the target compound and ’s analog allows for hydrogen bonding, critical for receptor interactions. Piperidine/piperazine rings in analogs enhance rigidity and modulate binding kinetics .
- Substituent Effects: The 2-oxopiperidinyl group in the target compound introduces a lactam ring, differing from the trifluoromethylphenyl group in .
- Thiophene Role : Thiophen-3-yl groups in all compounds enhance π-stacking capabilities, which could stabilize interactions with aromatic residues in biological targets .
Physicochemical Properties
- LogP Predictions : The target compound’s LogP (estimated 2.8) is lower than ’s analog (LogP ~3.5) due to the polar 2-oxopiperidinyl group, favoring improved membrane permeability.
- Thermal Stability : Piperidine/piperazine rings in analogs enhance thermal stability, a trait likely shared by the target compound .
Biological Activity
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound notable for its potential biological activities. This compound integrates a piperidinone moiety with a thiophene ring, which may contribute to its unique pharmacological properties. The following sections will delve into its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to effects such as:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anticancer Properties : Research indicates that this compound could affect cancer cell proliferation and induce apoptosis in specific cancer types.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Apixaban | Apixaban | Direct FXa inhibitor; anticoagulant |
| Thiophene Derivatives | Thiophene | Various biological activities including anti-inflammatory and anticancer effects |
This compound is unique due to its specific combination of functional groups, which may enhance its efficacy compared to other thiophene or piperidinone-based compounds.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of thiophene-based compounds. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations lower than those required for similar compounds .
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that this compound could reduce cell viability and induce apoptosis in breast cancer cells. The mechanism was linked to the modulation of apoptotic pathways involving caspases .
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of this compound suggests favorable absorption characteristics with a moderate half-life, indicating potential for therapeutic use. Toxicological assessments have shown low cytotoxicity in normal cell lines, suggesting a favorable safety profile .
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Thiophene Ring : Using known thiophene synthesis methods.
- Introduction of the Piperidinone Group : Achieved through nucleophilic substitution reactions.
The compound exhibits stability under standard laboratory conditions, making it suitable for further research and development .
Q & A
Q. Basic
- Structural Confirmation :
- ¹H/¹³C NMR : Identify resonances for thiophene (δ 6.8–7.2 ppm), piperidinone (δ 2.5–3.5 ppm), and amide protons (δ 8.1–8.5 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
- Purity Analysis :
- HPLC : Use C18 column (ACN/water + 0.1% TFA) to assess purity (>98%).
- High-Resolution MS : Verify molecular ion [M+H]⁺ with <2 ppm error .
How should discrepancies in biological activity data across assay models be resolved?
Q. Advanced
- Orthogonal Assays : Test activity in both in vitro (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity). For example, if COX-2 inhibition is observed in vitro but not in cell models, evaluate membrane permeability via PAMPA assays .
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) to explain reduced in vivo efficacy. Adjust dosing regimens or modify substituents (e.g., methyl groups on piperidinone) to enhance bioavailability .
- Statistical Analysis : Use ANOVA to identify outliers. Replicate assays under standardized conditions (e.g., cell passage number, serum-free media) .
What biological targets are suggested by the compound’s structural motifs?
Q. Basic
- Thiophene Moiety : Known to interact with kinases (e.g., EGFR) and GPCRs via π-π stacking .
- 2-Oxopiperidinyl Group : May inhibit proteases (e.g., MMP-9) or modulate neurotransmitter receptors (e.g., 5-HT₃) .
- Ethanediamide Linker : Enhances hydrogen bonding with catalytic residues (e.g., in HDACs or carbonic anhydrases) .
What computational methods predict binding affinity to hypothetical targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to screen against kinase or protease crystal structures (PDB IDs: 1M17, 2AWQ). Prioritize poses with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., Asp104 in COX-2) .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (GROMACS, 100 ns) to assess stability. Calculate RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Models : Train models using datasets of similar ethanediamides (e.g., PubChem AID 1259351) to predict IC₅₀ values .
How can researchers address conflicting data on metabolic stability from different in vitro models?
Q. Advanced
- Model Selection : Compare liver microsomes (human vs. rodent) and hepatocyte assays. Normalize data using reference compounds (e.g., verapamil for CYP3A4 activity) .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. If glucuronidation dominates, introduce steric hindrance (e.g., fluorination at the phenyl ring) to block metabolic hotspots .
- Cross-Species Correlation : Apply in vitro-in vivo extrapolation (IVIVE) models to predict human clearance. Validate with allometric scaling .
What strategies mitigate aggregation or solubility issues during biological assays?
Q. Advanced
- Solubility Screening : Test in PBS, DMSO/PEG 400 mixtures, or cyclodextrin-based formulations. Use dynamic light scattering (DLS) to detect aggregates (>100 nm particles) .
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) on the phenyl ring. Maintain logP <3.5 to balance lipophilicity .
- Surfactant Additives : Include 0.01% Tween-80 in assay buffers to stabilize colloidal dispersions .
How can structure-activity relationships (SAR) guide the optimization of this compound?
Q. Advanced
- Key Modifications :
- Piperidinone Ring : Replace with pyrrolidinone to reduce steric hindrance.
- Thiophene Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance π-π interactions .
- SAR Workflow : Synthesize 10–15 analogs, test in primary assays, and apply Free-Wilson analysis to quantify substituent contributions. Prioritize analogs with >10-fold potency improvements .
What experimental controls are essential to validate target engagement in cellular assays?
Q. Advanced
- Negative Controls : Use scrambled siRNA or inactive enantiomers (e.g., R-configuration analogs) to rule out off-target effects .
- Positive Controls : Include known inhibitors (e.g., celecoxib for COX-2) to benchmark activity.
- Genetic Validation : Perform CRISPR knockouts of the target gene and confirm loss of compound activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
